(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the chlorophenyl and phenoxyphenyl groups. The hydroxymethyl and carboxamide functionalities are then added through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The imino group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, to the materials.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to its biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide
- (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-ethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide
Uniqueness
The uniqueness of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide lies in its combination of functional groups and structural features. The presence of the phenoxyphenyl group, in particular, may impart unique properties, such as enhanced binding affinity or selectivity for specific targets, compared to similar compounds.
Properties
Molecular Formula |
C29H22ClN3O4 |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-(4-phenoxyphenyl)iminopyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H22ClN3O4/c1-18-27-23(19(17-34)16-31-18)15-24(28(35)33-26-10-6-5-9-25(26)30)29(37-27)32-20-11-13-22(14-12-20)36-21-7-3-2-4-8-21/h2-16,34H,17H2,1H3,(H,33,35) |
InChI Key |
XCPUBPSZAUNDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)NC5=CC=CC=C5Cl)CO |
Origin of Product |
United States |
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